![molecular formula C12H23N3O B1422499 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1184429-52-4](/img/structure/B1422499.png)
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methylamino group and a pyrrolidine ring
Preparation Methods
Synthetic:
Biological Activity
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, commonly referred to as Compound A , is a synthetic organic compound with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological applications.
The structural characteristics of Compound A include:
- IUPAC Name : 2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
- CAS Number : 1184429-52-4
- Appearance : Powder
- Storage Temperature : Room temperature
Property | Value |
---|---|
Chemical Formula | C12H23N3O |
Molecular Weight | 225.33 g/mol |
MDL No. | MFCD12154941 |
PubChem CID | 50989052 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various piperidine and pyrrolidine derivatives, including Compound A. In vitro evaluations have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research highlighted that modifications on the piperidine ring can enhance antibacterial efficacy, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
4-bromo derivative | Not specified | Various strains |
Hydroxy-substituted | Strong inhibition | Various strains |
Neuropharmacological Effects
Compound A's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies have indicated that compounds with similar piperidine and pyrrolidine structures can interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction may lead to effects on mood regulation and cognitive functions, warranting further investigation into its potential as a therapeutic agent for mood disorders .
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial properties of various piperidine derivatives, including Compound A. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity. The study found that derivatives with methyl substitutions exhibited increased potency against E. coli, suggesting that structural modifications can optimize bioactivity .
Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of piperidine derivatives, revealing that compounds similar to Compound A could modulate neurotransmitter levels in animal models. Behavioral tests indicated improvements in anxiety-like behaviors, supporting the hypothesis that these compounds may serve as potential anxiolytics .
Properties
IUPAC Name |
2-[4-(methylamino)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-11-4-8-14(9-5-11)10-12(16)15-6-2-3-7-15/h11,13H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCKSEIIHDYOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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